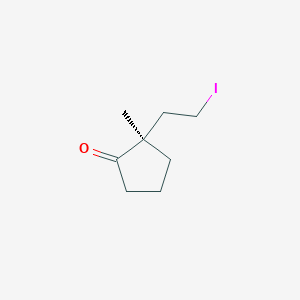![molecular formula C10H16O4 B12631984 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde CAS No. 918901-88-9](/img/structure/B12631984.png)
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is a chemical compound known for its unique spiroacetal structure. This compound is characterized by a spiro linkage between two oxygen-containing rings, making it a member of the spiroacetal family. Spiroacetals are significant in various natural products and have diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the spiroacetal linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry .
Industrial Production Methods
the principles of spiroacetal synthesis can be scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiroacetal carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carboxylic acid.
Reduction: 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-methanol.
Substitution: Various substituted spiroacetal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiroacetal compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets and pathways. The spiroacetal structure may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A simpler spiroacetal with two oxygen atoms in the ring system.
1,6,9-Trioxaspiro[4.5]decane: A related compound with an additional oxygen atom in the ring system.
Spiroacetals in natural products: Various natural products contain spiroacetal structures, such as monensin A and berkelic acid.
Uniqueness
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is unique due to its specific spiroacetal structure and the presence of an aldehyde group.
Propiedades
Número CAS |
918901-88-9 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
8-methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde |
InChI |
InChI=1S/C10H16O4/c1-9(8-11)6-7-12-10(14-13-9)4-2-3-5-10/h8H,2-7H2,1H3 |
Clave InChI |
BWEJVRKCRHDNSB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC2(CCCC2)OO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


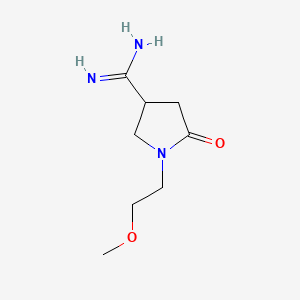
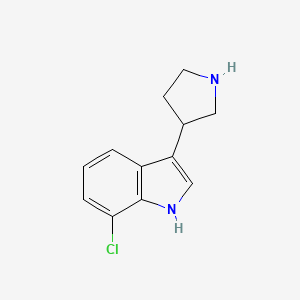
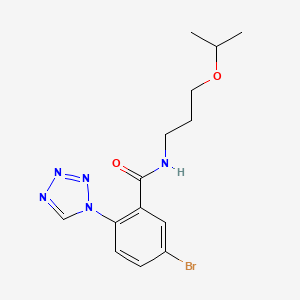
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)

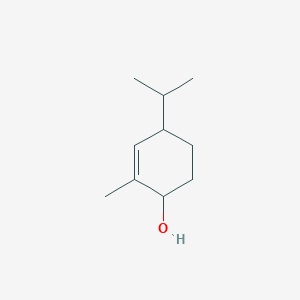
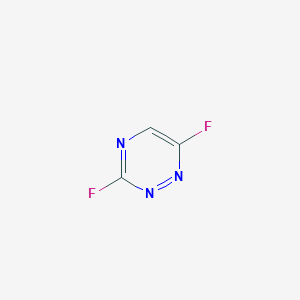
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
